1,10-Dichloroanthracene-9-carbaldehyde
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Overview
Description
1,10-Dichloroanthracene-9-carbaldehyde is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two chlorine atoms at the 1 and 10 positions and an aldehyde group at the 9 position. It is a yellow solid that is soluble in common organic solvents .
Preparation Methods
1,10-Dichloroanthracene-9-carbaldehyde can be synthesized through various methods. One common method involves the Vilsmeier formylation of anthracene, where anthracene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 9 position . The chlorination at the 1 and 10 positions can be achieved using chlorine gas or other chlorinating agents under controlled conditions .
Chemical Reactions Analysis
1,10-Dichloroanthracene-9-carbaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace the chlorine atoms with methoxy groups.
Condensation: The aldehyde group can participate in condensation reactions, such as the formation of Schiff bases with amines.
Scientific Research Applications
1,10-Dichloroanthracene-9-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,10-Dichloroanthracene-9-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The chlorine atoms can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1,10-Dichloroanthracene-9-carbaldehyde can be compared with other similar compounds, such as:
9,10-Dichloroanthracene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Anthracene-9-carbaldehyde: Lacks the chlorine atoms, which affects its photophysical properties and reactivity.
9,10-Diphenylanthracene: Substituted with phenyl groups instead of chlorine, leading to different electronic and steric effects.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and physical properties.
Properties
CAS No. |
13000-86-7 |
---|---|
Molecular Formula |
C15H8Cl2O |
Molecular Weight |
275.1 g/mol |
IUPAC Name |
1,10-dichloroanthracene-9-carbaldehyde |
InChI |
InChI=1S/C15H8Cl2O/c16-13-7-3-6-11-14(13)12(8-18)9-4-1-2-5-10(9)15(11)17/h1-8H |
InChI Key |
RHUHWUPHSJGTMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=C2Cl)C=CC=C3Cl)C=O |
Origin of Product |
United States |
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